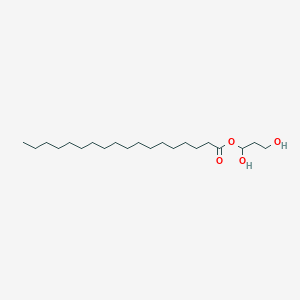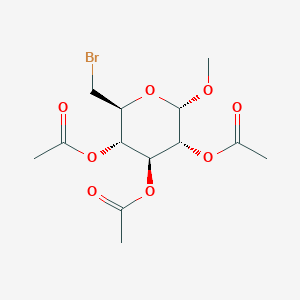
3-Chloro-5-methoxypent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxypent-1-ene is an organic compound with the molecular formula C6H11ClO. It is characterized by the presence of a chlorine atom, a methoxy group, and a double bond within its pentene structure. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxypent-1-ene typically involves the chlorination of 5-methoxypent-1-ene. One common method includes the use of triphosgene as a chlorinating agent. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the chlorination process .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methoxypent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The double bond in the pentene structure can be oxidized to form epoxides or other oxygenated products.
Reduction Reactions: The compound can undergo reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 3-methoxy-5-methoxypent-1-ene.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 3-chloro-5-methoxypentane.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxypent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxypent-1-ene involves its interaction with various molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The double bond in the pentene structure also allows for various addition reactions, contributing to its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-methylpent-1-ene
- 3-Chloro-5-ethoxypent-1-ene
- 3-Chloro-5-propoxypent-1-ene
Uniqueness
3-Chloro-5-methoxypent-1-ene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the methoxy group can influence the reactivity and selectivity of the compound .
Eigenschaften
CAS-Nummer |
35707-80-3 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
3-chloro-5-methoxypent-1-ene |
InChI |
InChI=1S/C6H11ClO/c1-3-6(7)4-5-8-2/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
MLYSABYEFSOYDB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
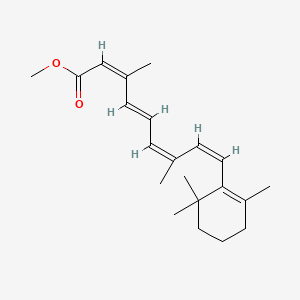
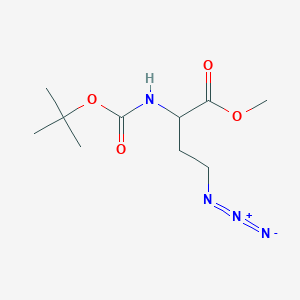
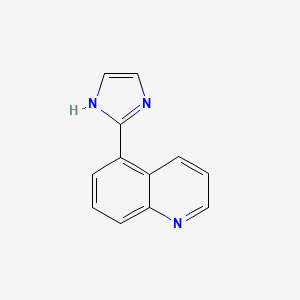
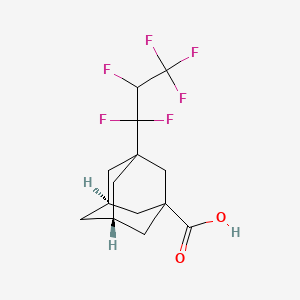
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
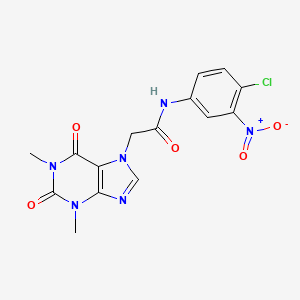
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
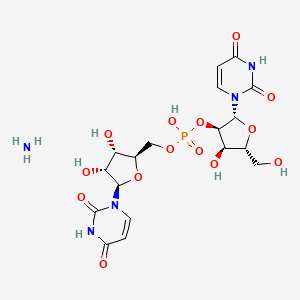
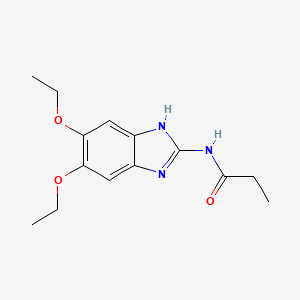
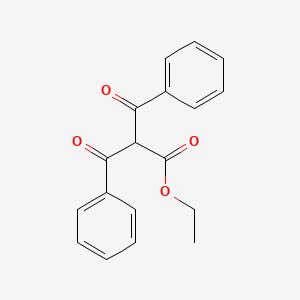
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
